2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide is a synthetic compound that features a fluorophenoxy group and an imidazo[1,2-b]pyrazol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide typically involves multi-step reactionsCommon synthetic methodologies include condensation reactions, intramolecular cyclizations, and functional group transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to maintain consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide
- 2-(4-bromophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide
- 2-(4-methylphenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide
Uniqueness
The presence of the fluorophenoxy group in 2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-12-10-16-20(8-9-21(16)19-12)7-6-18-15(22)11-23-14-4-2-13(17)3-5-14/h2-5,8-10H,6-7,11H2,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRWRGXTRBTRSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)COC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.